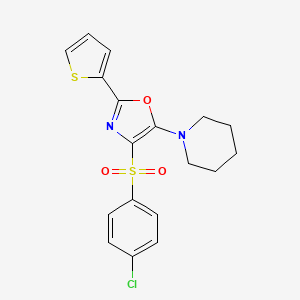
4-((4-Chlorophenyl)sulfonyl)-5-(piperidin-1-yl)-2-(thiophen-2-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Chlorophenyl)sulfonyl)-5-(piperidin-1-yl)-2-(thiophen-2-yl)oxazole, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are a promising target for the treatment of various inflammatory and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives for Type II Diabetes Treatment
Research on the synthesis of S-substituted derivatives of 1,2,4-triazol-3-thiol, including the use of 4-chlorobenzene sulfonyl chloride, indicates potent inhibitory effects on the α-glucosidase enzyme, surpassing the benchmark set by acarbose, a commercial α-glucosidase inhibitor. These derivatives show promise as new drug candidates for managing type II diabetes, highlighting the importance of such compounds in medicinal chemistry for diabetes treatment (Aziz ur-Rehman et al., 2018).
Fluorescent Molecular Probes
The development of fluorescent solvatochromic dyes, including derivatives with sulfonyl groups, has been explored for creating highly sensitive molecular probes. These probes can be utilized in studying biological events and processes, showcasing their utility in biological and chemical sensing applications (Z. Diwu et al., 1997).
Antimicrobial and Anticancer Activities
Compounds synthesized from benzene sulfonyl hydrazides and piperidine derivatives have been investigated for their antioxidant capacity, anticholinesterase activity, and potential in treating Alzheimer’s disease. These studies underline the compound's utility in developing treatments for a variety of health conditions, including microbial infections and neurodegenerative diseases (Nurcan Karaman et al., 2016).
Furthermore, the synthesis of 4-arylsulfonyl-1,3-oxazoles has demonstrated significant anticancer activities, particularly against CNS cancer subpanels, offering a new avenue for the development of anticancer therapies (Volodymyr Zyabrev et al., 2022).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-piperidin-1-yl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c19-13-6-8-14(9-7-13)26(22,23)17-18(21-10-2-1-3-11-21)24-16(20-17)15-5-4-12-25-15/h4-9,12H,1-3,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXRSYDUIXHQNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


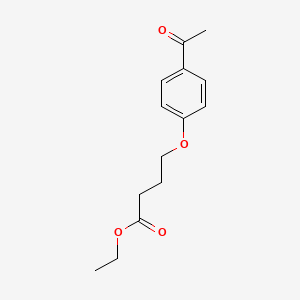
![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377734.png)
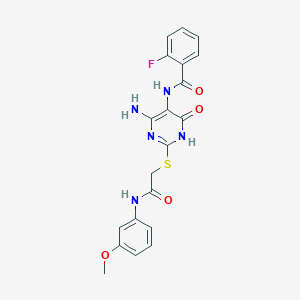

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2377739.png)
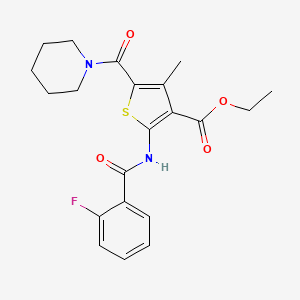

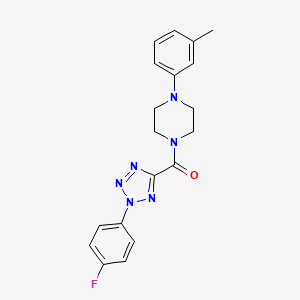
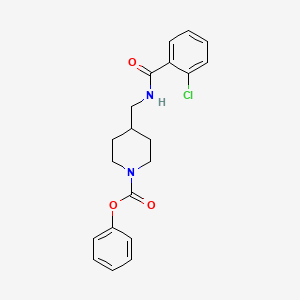
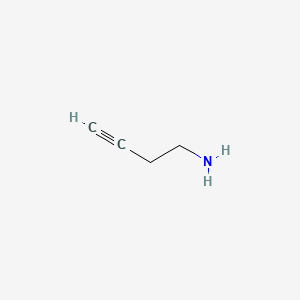
![N-(2-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2377748.png)
![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377749.png)
![N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2377750.png)